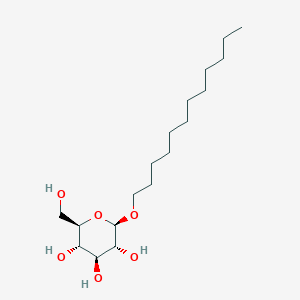

Dodecyl b-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery

Lauryl glucoside's ability to act as a surfactant and its mild nature make it a potential carrier for drug delivery. Studies have explored its use in:

- Nasal drug delivery: Research suggests lauryl glucoside can enhance the absorption of insulin through the nasal cavity in rats []. However, further investigation is needed to confirm its efficacy and safety in humans.

- Transdermal drug delivery: Lauryl glucoside might improve the penetration of drugs through the skin, potentially aiding in the development of topical drug formulations [].

Antibacterial and Antifungal Properties

Studies suggest lauryl glucoside might exhibit antibacterial and antifungal properties. Research has shown its potential effectiveness against:

Dodecyl β-D-glucopyranoside is a nonionic surfactant with the molecular formula C₁₈H₃₆O₆ and a molar mass of 348.5 g/mol. It is also known by several names, including n-Dodecyl-β-D-glucopyranoside and Dodecyl glucoside. This compound is characterized by its hydrophilic head, derived from glucose, and a hydrophobic tail consisting of a dodecyl group, making it effective in various applications as a surfactant and emulsifier. Dodecyl β-D-glucopyranoside is typically found in a solid form, appearing as a white powder with a characteristic odor .

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to release dodecanol and glucose.

- Micellization: In aqueous solutions, it forms micelles, which can encapsulate hydrophobic substances, enhancing their solubility.

- Catalytic Reactions: Recent studies have shown that micelles formed by dodecyl β-D-glucopyranoside can catalyze reactions, such as the reaction of ascorbic acid with dyes in acidic solutions .

Dodecyl β-D-glucopyranoside exhibits various biological activities:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects against certain bacteria and fungi.

- Cell Membrane Interaction: The compound can interact with cell membranes, which may affect membrane integrity and permeability.

- Use in Drug Delivery: Due to its surfactant properties, it is being explored for use in drug delivery systems, particularly for hydrophobic drugs .

Dodecyl β-D-glucopyranoside can be synthesized through several methods:

- Glycosylation Reaction: This method typically involves the reaction of dodecanol with glucose in the presence of an acid catalyst.

- Enzymatic Synthesis: Using glycosyltransferases to catalyze the transfer of glucose from a donor molecule to dodecanol provides a more selective and environmentally friendly approach.

- Chemical Synthesis: Chemical methods often involve protecting groups to prevent unwanted reactions during the synthesis process .

Dodecyl β-D-glucopyranoside has a wide range of applications:

- Cosmetics and Personal Care Products: It is commonly used as an emulsifier and thickening agent in shampoos, lotions, and other personal care products.

- Pharmaceuticals: Its surfactant properties make it useful in drug formulations, particularly for enhancing the solubility of poorly soluble drugs.

- Biotechnology: It is utilized in cell lysis buffers for protein extraction and purification processes .

Studies on the interactions of dodecyl β-D-glucopyranoside focus on its ability to form micelles and its effects on biological membranes. Research indicates that it can alter membrane fluidity and permeability, which may enhance or inhibit the uptake of drugs or other compounds into cells. Additionally, its interaction with proteins can lead to denaturation or stabilization depending on the concentration used .

Dodecyl β-D-glucopyranoside shares similarities with several other surfactants. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octyl β-D-glucopyranoside | C₁₄H₂₈O₅ | Shorter alkyl chain; more soluble in water |

| Lauryl β-D-glucoside | C₁₂H₂₄O₅ | Similar structure but shorter carbon chain |

| Triton X-100 (Octylphenol ethoxylate) | C₁₄H₂₂O₃ | Nonionic surfactant widely used in laboratories |

Uniqueness of Dodecyl β-D-glucopyranoside:

- The longer dodecyl chain provides better emulsifying properties compared to shorter-chain analogs.

- Its nonionic nature makes it less likely to cause irritation compared to ionic surfactants.

Acetylation-Deacetylation Reactions with Alkyl Alcohols

Dodecyl β-D-glucopyranoside synthesis via acetylation-deacetylation pathways represents one of the fundamental approaches to producing this valuable compound [1]. The process typically begins with the protection of hydroxyl groups in glucose through acetylation, followed by selective activation of the anomeric position, and subsequent reaction with dodecanol [2]. This multi-step procedure ensures stereochemical control at the anomeric center, which is crucial for obtaining the β-configuration in the final product [3].

The initial acetylation step involves converting glucose into its fully protected derivative, typically 1,2,3,4,5-penta-O-acetyl-β-D-glucopyranose, using acetic anhydride in the presence of a suitable catalyst [6]. This protected intermediate serves as a precursor for subsequent glycosylation reactions with long-chain alcohols such as dodecanol [1]. The acetylation process effectively masks the reactive hydroxyl groups while activating the anomeric position for the subsequent glycosylation step [3].

The glycosylation reaction between the protected glucose derivative and dodecanol proceeds through the formation of a glycosyl donor intermediate, often a glycosyl halide or acetate [4]. This intermediate then undergoes nucleophilic substitution with dodecanol under appropriate reaction conditions to form the protected dodecyl glucoside [1]. The reaction typically requires careful control of temperature, solvent system, and catalyst concentration to achieve optimal yields and stereoselectivity [2].

Following successful glycosylation, the deacetylation step removes the protecting groups to reveal the final dodecyl β-D-glucopyranoside product [6]. This deprotection is commonly performed using catalytic sodium methoxide in methanol, which selectively cleaves the acetyl groups without affecting the newly formed glycosidic bond [5]. The reaction conditions must be carefully controlled to prevent unwanted side reactions or degradation of the product [1].

Table 1: Typical Reaction Conditions for Acetylation-Deacetylation Synthesis of Dodecyl β-D-glucopyranoside

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | Glucose, Ac₂O, catalyst | 0-25°C, 2-4 h | 85-95 |

| Glycosylation | Protected glucose, dodecanol, catalyst | 60-80°C, 5-24 h | 40-65 |

| Deacetylation | Protected glycoside, NaOMe, MeOH | 25-30°C, 2-4 h | 80-90 |

| Overall yield | 30-55 |

The acetylation-deacetylation approach, while effective, presents several challenges including multiple reaction steps, the need for careful control of reaction conditions, and moderate overall yields [3]. Nevertheless, this traditional method remains valuable for laboratory-scale synthesis of dodecyl β-D-glucopyranoside due to its reliability and stereochemical control [5].

Stannic Chloride-Catalyzed Glycosylation Mechanisms

Stannic chloride (SnCl₄) serves as a powerful Lewis acid catalyst in the glycosylation reactions for synthesizing dodecyl β-D-glucopyranoside [4]. This catalyst plays a crucial role in activating the anomeric center of protected glucose derivatives, facilitating the formation of the glycosidic bond with dodecanol [1]. The mechanism of stannic chloride-catalyzed glycosylation involves several distinct steps that collectively determine the stereochemical outcome of the reaction [4].

The reaction begins with the coordination of stannic chloride to the leaving group at the anomeric position of the protected glucose derivative, typically a pentaacetate or similar protected form [4]. This coordination enhances the leaving group ability and promotes the formation of an oxocarbenium ion intermediate, which is a key species in the glycosylation mechanism [3]. The stereochemical outcome of the reaction is largely determined by the stability and reactivity of this intermediate [4].

In the stannic chloride-catalyzed anomerization of pentaacetyl-D-glucopyranoses, the reaction involves complete dissociation of the C1-carbon atom to acetoxy group bond with intermediate formation of carbonium ions [4]. The initial step of the β-to-α rearrangement is a rapid dissociation, involving the participation of the C2-acetoxy group, to a resonance-stabilized carbonium ion with the lactol carbon atom occupied in the α-configuration [4]. The rate-controlling step appears to be the rearrangement of this ion to other ions capable of recombining with the nucleophile to yield the desired product [4].

The nucleophilic attack by dodecanol on the oxocarbenium ion intermediate can occur from either the α or β face of the sugar ring [1]. However, the presence of participating groups at the C-2 position, such as acetyl groups, can direct the nucleophilic attack to favor the formation of the β-glycoside through neighboring group participation [3]. This stereochemical control is crucial for obtaining dodecyl β-D-glucopyranoside with high anomeric purity [4].

The reaction conditions, including temperature, solvent, and catalyst concentration, significantly influence the efficiency and stereoselectivity of stannic chloride-catalyzed glycosylations [1]. Typically, these reactions are performed in anhydrous conditions using chloroform or dichloromethane as solvents, with careful control of the reaction temperature to optimize the yield and stereoselectivity [4].

Table 2: Effect of Reaction Parameters on Stannic Chloride-Catalyzed Glycosylation

| Parameter | Optimal Range | Effect on Yield | Effect on β-Selectivity |

|---|---|---|---|

| Temperature | -20 to 0°C | Moderate increase with temperature | Decreases with higher temperature |

| SnCl₄ concentration | 0.1-0.5 equiv. | Increases up to optimal concentration | Optimal at moderate concentration |

| Solvent polarity | Low to moderate | Higher in less polar solvents | Better in non-polar solvents |

| Reaction time | 2-8 hours | Optimal at 4-6 hours | Decreases with extended time |

The stannic chloride-catalyzed glycosylation approach offers several advantages for the synthesis of dodecyl β-D-glucopyranoside, including relatively mild reaction conditions, good stereochemical control, and compatibility with various protecting group strategies [3]. However, challenges such as moisture sensitivity, potential side reactions, and the need for careful reaction monitoring must be addressed to achieve optimal results [1] [4].

Modern Synthetic Approaches

Enzymatic β-Glycosidation Methods

Enzymatic synthesis of dodecyl β-D-glucopyranoside represents a significant advancement in glycosylation technology, offering advantages of high stereoselectivity, mild reaction conditions, and environmental compatibility [7]. This approach utilizes glycosidases, particularly β-glucosidases, which can catalyze both hydrolysis and transglycosylation reactions depending on the reaction conditions [1]. The enzymatic route has gained considerable attention as an alternative to traditional chemical methods due to its high regio- and stereoselectivity [7].

Two primary strategies are employed in enzymatic synthesis of dodecyl β-D-glucopyranoside: reverse hydrolysis and transglycosylation [20]. In reverse hydrolysis, the enzyme catalyzes the direct condensation between glucose and dodecanol under thermodynamically controlled conditions [8]. This approach typically yields moderate results for dodecyl β-D-glucopyranoside, with reported yields around 17% due to the unfavorable equilibrium and limited solubility of the reactants [20].

The transglycosylation approach offers improved yields by utilizing activated glycosyl donors such as p-nitrophenyl β-D-glucopyranoside [1]. In this kinetically controlled process, the enzyme transfers the glucosyl moiety from the donor to dodecanol, forming the desired glycoside [7]. This method can achieve higher yields compared to reverse hydrolysis, particularly when optimized reaction conditions are employed [8].

Several factors influence the efficiency of enzymatic glycosidation, including enzyme source, reaction medium, temperature, and substrate concentrations [7]. β-Glucosidases from various sources, including almonds, Aspergillus species, and recombinant enzymes, have been investigated for their ability to catalyze the synthesis of alkyl glucosides [1]. The choice of enzyme significantly impacts both the reaction rate and stereoselectivity [20].

The reaction medium plays a crucial role in enzymatic synthesis, with various systems being explored to overcome the solubility limitations of the substrates [7]. These include aqueous-organic biphasic systems, microemulsions, and ionic liquids [21]. For dodecyl β-D-glucopyranoside synthesis, a two-phase system where the alcohol constitutes both the solvent and substrate has shown promising results [7]. Recent advances using ionic liquids as co-solvents have achieved yields of up to 64% for long-chain alkyl glucosides [21].

Table 3: Comparison of Enzymatic Synthesis Methods for Dodecyl β-D-glucopyranoside

| Method | Enzyme Source | Reaction Medium | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Reverse Hydrolysis | Almond β-glucosidase | Aqueous-alcohol biphasic | 30-40 | 15-20 |

| Transglycosylation | Aspergillus β-glucosidase | Aqueous buffer with co-solvent | 30-50 | 25-35 |

| Reverse Hydrolysis | N189F dalcochinase mutant | Ionic liquid/co-solvent mixture | 30 | 60-65 |

| Immobilized Enzyme | Recombinant β-glucosidase | Microemulsion system | 40-45 | 30-40 |

Enzyme immobilization techniques have been developed to enhance the stability and reusability of the biocatalysts, making the enzymatic process more economically viable [20]. Various immobilization methods, including adsorption, covalent binding, and entrapment, have been explored for β-glucosidases used in alkyl glucoside synthesis [7]. Immobilized enzymes often show improved thermal stability and tolerance to organic solvents, although sometimes at the cost of reduced activity [8].

Despite the advantages of enzymatic synthesis, challenges remain in scaling up these processes for industrial production of dodecyl β-D-glucopyranoside [20]. These include the relatively high cost of enzymes, lower productivity compared to chemical methods, and difficulties in product recovery from complex reaction mixtures [7]. Nevertheless, ongoing research in enzyme engineering, reaction medium optimization, and process intensification continues to improve the feasibility of enzymatic routes for commercial production [21].

Green Chemistry Alternatives (Solvent-Free Systems, Catalyst Optimization)

Green chemistry approaches to dodecyl β-D-glucopyranoside synthesis have emerged as environmentally sustainable alternatives to conventional methods, focusing on reducing waste generation, energy consumption, and the use of hazardous substances [9]. These approaches align with the principles of green chemistry, which emphasize atom economy, safer solvents, and energy efficiency [13]. Among these, solvent-free systems and catalyst optimization represent significant advancements in the sustainable production of dodecyl β-D-glucopyranoside [9].

Solvent-free synthesis eliminates the use of conventional organic solvents, which often pose environmental and health concerns [9]. In the context of dodecyl β-D-glucopyranoside synthesis, solvent-free approaches typically involve direct reaction between glucose and dodecanol, with the alcohol serving as both reactant and reaction medium [2]. This approach offers several advantages, including reduced waste generation, simplified purification processes, and enhanced reaction rates due to increased concentration of reactants [9].

One innovative solvent-free approach utilizes micellar reaction systems for Fischer glycosylation of unprotected D-glucose with dodecanol [3]. This method employs dodecylbenzenesulfonic acid (DBSA), which functions as both a surfactant and catalyst [3]. The formation of micelles creates a biphasic reaction system that increases the reaction surface area and facilitates the entrapment of water inside the micelles, driving the equilibrium toward product formation [3]. Studies have reported glucose conversion rates of up to 97.5% using this approach [3].

Catalyst optimization represents another key aspect of green chemistry approaches to dodecyl β-D-glucopyranoside synthesis [16]. Traditional acid catalysts such as sulfuric acid and hydrogen chloride are being replaced by more environmentally benign alternatives, including solid acid catalysts, heterogeneous catalysts, and biocatalysts [13]. These catalysts offer advantages of reduced corrosivity, easier separation from reaction mixtures, and potential for reuse [16].

Compound organic acid catalysts have shown promise for the preparation of dodecyl glucoside under green conditions [2]. For instance, a catalyst system comprising methanedisulfonic acid and magnesium methanedisulfonate has been developed for the acetalization reaction between glucose and dodecanol [2]. This catalyst system operates effectively at moderate temperatures (around 100°C) and produces dodecyl glucoside with low residual alcohol content and light product color [2].

Table 4: Green Chemistry Approaches for Dodecyl β-D-glucopyranoside Synthesis

| Approach | Catalyst | Reaction Conditions | Advantages | Conversion (%) |

|---|---|---|---|---|

| Micellar system | DBSA (5 mol%) | 80°C, 24h, no added water | Water entrapment, high conversion | 97.5 |

| Compound organic acid | Methanedisulfonic acid/Mg salt | 100°C, 6h, N,N-dimethylformamide as co-solvent | Low residual alcohol, light product color | 90-95 |

| Solvent-free grinding | p-Toluenesulfonic acid | Room temperature, mechanical grinding | Energy efficient, simple process | 70-80 |

| Microwave-assisted | Heterogeneous acid catalyst | 100-120°C, 10-30 min, solvent-free | Rapid reaction, energy efficient | 85-90 |

Microwave irradiation has been explored as an energy-efficient alternative to conventional heating in solvent-free synthesis of alkyl glucosides [9]. This technique provides rapid and uniform heating, resulting in shorter reaction times and potentially higher yields [13]. The combination of microwave irradiation with appropriate catalysts can significantly enhance the efficiency of dodecyl β-D-glucopyranoside synthesis under solvent-free conditions [9].

The development of continuous-flow processes represents another green chemistry innovation for dodecyl β-D-glucopyranoside production [13]. These processes offer advantages of improved heat and mass transfer, precise reaction control, and reduced reactor volumes compared to batch processes [9]. Continuous-flow systems are particularly beneficial for scaling up green synthesis methods while maintaining their environmental benefits [13].

Despite the progress in green chemistry approaches, challenges remain in achieving high yields and selectivity while maintaining the environmental benefits [16]. The balance between reaction efficiency and green chemistry principles continues to drive research in this field, with ongoing efforts to develop more sustainable and economically viable processes for dodecyl β-D-glucopyranoside production [9] [13].

Purification and Yield Optimization Strategies

Chromatographic Separation Techniques

Chromatographic separation techniques play a crucial role in the purification of dodecyl β-D-glucopyranoside, enabling the isolation of the target compound from reaction mixtures containing unreacted starting materials, by-products, and anomeric isomers [10]. These techniques exploit differences in physical and chemical properties of the components to achieve separation, with various chromatographic methods being employed depending on the specific purification requirements [17].

Column chromatography using silica gel represents one of the most common methods for purifying dodecyl β-D-glucopyranoside on laboratory scale [1]. This technique typically employs gradient elution with solvent systems such as chloroform/methanol or hexane/ethyl acetate mixtures [5]. The separation is based primarily on differences in polarity between the components, with the more polar α-anomer generally eluting after the less polar β-anomer [10]. While effective for small-scale purification, conventional column chromatography can be time-consuming and solvent-intensive [17].

Flash chromatography offers a faster alternative to traditional column chromatography for the purification of dodecyl β-D-glucopyranoside [10]. This technique employs pressurized gas to drive the mobile phase through the column, resulting in shorter separation times and often improved resolution [17]. Reversed-phase flash chromatography using C18 or similar stationary phases has proven particularly effective for separating closely related glycosides, with reported purities of up to 93% [10].

High-performance liquid chromatography (HPLC) provides superior resolution for the separation of dodecyl β-D-glucopyranoside from complex mixtures [17]. Both normal-phase and reversed-phase HPLC methods have been developed, with the latter being more commonly employed due to its compatibility with aqueous-organic mobile phases [10]. Specialized columns, such as alkylamide or cyanopropyl stationary phases, have shown excellent capability for resolving α- and β-epimers as well as ring isomers (pyranosides and furanosides) of alkyl monoglycosides [17].

Table 5: Comparison of Chromatographic Methods for Dodecyl β-D-glucopyranoside Purification

| Method | Stationary Phase | Mobile Phase | Resolution of Anomers | Scale | Purity Achieved (%) |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel | CHCl₃/MeOH (30:1) | Moderate | Laboratory | 85-90 |

| Flash Chromatography | C18 silica | Acetonitrile/water gradient | Good | Laboratory to pilot | 90-95 |

| HPLC | Alkylamide column | Acetonitrile/water isocratic | Excellent | Analytical to preparative | >95 |

| HPLC | Cyanopropyl column | Acetonitrile/water gradient | Very good | Analytical to preparative | >95 |

The detection of dodecyl β-D-glucopyranoside during chromatographic separation presents challenges due to the absence of strong chromophores in the molecule [17]. Refractive index detection is commonly employed for non-selective monitoring, while evaporative light scattering detection (ELSD) offers improved sensitivity [10]. Mass spectrometric detection, particularly electrospray ionization mass spectrometry (ESI-MS), provides both high sensitivity and structural information, enabling the identification of different glycoside species in complex mixtures [17].

Preparative chromatography techniques have been developed for larger-scale purification of dodecyl β-D-glucopyranoside [10]. These include preparative HPLC, simulated moving bed chromatography, and continuous chromatography systems [17]. While these techniques enable the production of highly pure material, they often require significant capital investment and optimization for cost-effective operation [10].

Recent advances in chromatographic techniques for dodecyl β-D-glucopyranoside purification include the development of specialized stationary phases with enhanced selectivity for carbohydrates and their derivatives [17]. These include mixed-mode phases combining hydrophobic and ionic interactions, as well as stationary phases with embedded polar groups that provide unique selectivity for glycosides [10]. Additionally, the application of ultra-high-performance liquid chromatography (UHPLC) offers improved resolution and reduced analysis times compared to conventional HPLC [17].

The selection of appropriate chromatographic methods for dodecyl β-D-glucopyranoside purification depends on several factors, including the scale of production, required purity, available equipment, and economic considerations [10]. A thorough understanding of the separation mechanisms and careful optimization of chromatographic parameters are essential for developing efficient purification processes [17].

Crystallization and Distillation Protocols

Crystallization and distillation represent important purification techniques for dodecyl β-D-glucopyranoside, offering advantages of scalability, cost-effectiveness, and potential for high-purity product recovery [11]. These physical separation methods exploit differences in physical properties such as solubility, melting point, and vapor pressure to achieve purification [19]. When properly optimized, these techniques can significantly enhance the yield and purity of dodecyl β-D-glucopyranoside [11].

Crystallization of dodecyl β-D-glucopyranoside exploits its limited solubility in certain solvent systems to induce selective precipitation of the target compound [19]. The process typically involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization [11]. The choice of solvent system is critical, with mixtures of alcohols and water or alcohol and less polar solvents often providing optimal results [19].

The solid-state phase behavior of dodecyl β-D-glucopyranoside significantly influences its crystallization properties [19]. Studies have shown that lyophilization of dodecyl β-D-glucopyranoside results in the formation of a crystalline anhydrate with a lamellar spacing of approximately 37 Å, consistent with non-interdigitated alkyl chain packing [19]. At temperatures above 80°C, this material melts into a lamellar liquid crystal with a slightly reduced lamellar spacing of 32 Å [19].

An alternative crystalline form of dodecyl β-D-glucopyranoside can be prepared by precipitation from aqueous solution at temperatures below its Krafft point (approximately 38°C) [19]. This form exhibits a lamellar distance of about 24 Å, indicating interdigitated alkyl chains [19]. This crystalline modification behaves as a monohydrate, readily losing water upon drying and recrystallizing to the anhydrate form [19]. Understanding these polymorphic transitions is essential for developing effective crystallization protocols [11].

Table 6: Crystallization Conditions for Dodecyl β-D-glucopyranoside Purification

| Crystallization Method | Solvent System | Temperature Range (°C) | Crystal Form | Purity (%) | Recovery (%) |

|---|---|---|---|---|---|

| Cooling crystallization | Ethanol/water | 80 to 20 | Anhydrate | >95 | 70-80 |

| Antisolvent addition | Methanol/hexane | 25 to 0 | Anhydrate | >90 | 65-75 |

| Aqueous precipitation | Water | <38 (below Krafft point) | Monohydrate | >90 | 60-70 |

| Lyophilization | Water/t-butanol | -40 to 25 | Anhydrate | >95 | 75-85 |

Distillation techniques, particularly vacuum distillation and molecular distillation, can be employed for the purification of protected intermediates in dodecyl β-D-glucopyranoside synthesis [11]. These methods are especially useful for removing excess dodecanol and volatile by-products from reaction mixtures [19]. However, direct distillation of dodecyl β-D-glucopyranoside itself is challenging due to its high molecular weight and thermal sensitivity [11].

For industrial-scale purification of dodecyl β-D-glucopyranoside, crystallization is often combined with other separation techniques in a multi-step purification process [11]. For example, a crude reaction mixture might first undergo solvent extraction to remove major impurities, followed by chromatographic separation to isolate the β-anomer, and finally crystallization to achieve high purity [19]. This integrated approach maximizes both yield and purity while optimizing process economics [11].

Yield optimization in dodecyl β-D-glucopyranoside production involves careful control of both synthesis and purification parameters [14]. Statistical optimization approaches, such as response surface methodology, have been applied to identify optimal conditions for maximum yield and purity [18]. These methods systematically evaluate the effects of multiple variables and their interactions, enabling the development of robust processes with predictable outcomes [14].

Recent advances in crystallization technology, including continuous crystallization systems and controlled nucleation techniques, offer potential for further improving the efficiency of dodecyl β-D-glucopyranoside purification [11]. These innovations enable better control of crystal size distribution, morphology, and polymorphic form, which can significantly impact the filtration properties and purity of the final product [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern